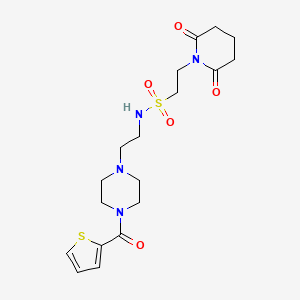

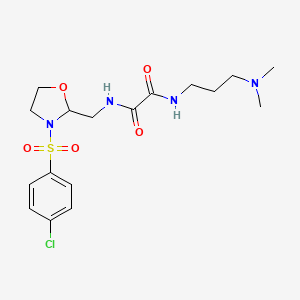

![molecular formula C16H15ClN4O4 B2881966 methyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 442565-86-8](/img/structure/B2881966.png)

methyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “methyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a complex organic molecule. It has a linear formula of C17H17ClN4O5 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis Analysis

The synthesis of this compound or its close derivatives involves complex organic reactions . The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .Molecular Structure Analysis

The molecular structure of this compound is characterized by two conjugated rings with a dihedral angle of only 0.230° and the C8–N2–C4–N1, Cl2–C2–C3–O1, and C9–C1–C2–C3 torsion angles of −180.0 (3), 3.5 (5), and 177.1 (4)°, respectively .Chemical Reactions Analysis

The chemical reactions involving this compound or its close derivatives are complex and involve multiple steps . For example, the formation of fragment ions in the nitro derivative involves rearrangements with participation of the nitro group and contraction of the pyrimidine ring as a result of ejection of the CO group .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

The compound is a part of a broader class of molecules involved in reactions and syntheses that have been extensively studied for their chemical properties and potential applications in creating novel compounds. For instance, the reactions and synthesis of Biginelli-compounds, which are structurally related to the specified compound, have been explored for creating pyrimido[2,3-b]thiazines, thiazolo[3,2-a]pyrimidines, and other derivatives through various chemical reactions including methylation, acylation, and condensation processes (Kappe & Roschger, 1989).

Chemical Structure and Transformation

Research has focused on the synthesis and transformation of compounds within this chemical family to produce derivatives with potentially valuable properties. For example, the study of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate led to the discovery of methoxy- and cyano- derivatives through ring expansion and acid-catalysed ring contraction processes (Bullock et al., 1972).

Novel Compound Synthesis

Researchers have synthesized novel compounds by reacting the specified chemical structure with other molecules, leading to the creation of substances with potential pharmacological properties. This includes the preparation of 6-unsubstituted 3,4-dihydropyrimidin-2(1H)-ones and the conversion into unknown 2-(arylamino)pyrimidines, showcasing the versatility of this compound as a precursor in medicinal chemistry (Terentjeva et al., 2013).

Biological Activity Evaluation

The compound's derivatives have been evaluated for their biological activities, such as insecticidal and antibacterial potentials. Research into (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines has shown promise in these areas, indicating the potential for developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Advanced Material Synthesis

In the realm of materials science, derivatives of the specified compound have been used to synthesize new materials with unique properties. For example, the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid from related pyrimidin-2(1H)-ones showcases the compound's utility in developing novel materials with potential applications in various industries (Sukach et al., 2015).

Wirkmechanismus

While the exact mechanism of action of this compound is not known, a similar compound containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings showed moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures . Molecular docking study showed that these compounds bind into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 6-(2-chloro-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O4/c1-8-10(15(23)25-3)12(19-16(24)20(8)2)11-13(17)18-9-6-4-5-7-21(9)14(11)22/h4-7,12H,1-3H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTNDFJFRQDPMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=C(N=C3C=CC=CN3C2=O)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

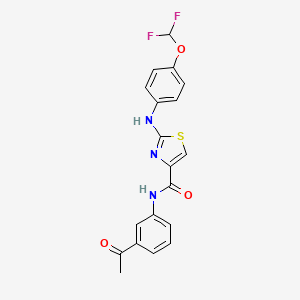

![1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2881889.png)

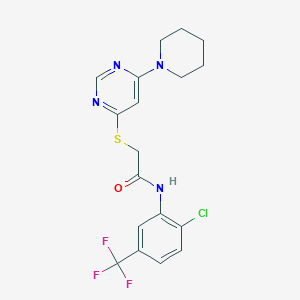

![6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine](/img/structure/B2881890.png)

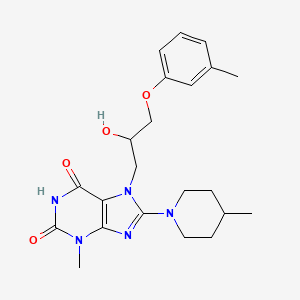

![N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2881894.png)

![3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2881898.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2881904.png)

![[(1As,2aR,3S,5R,5aS,6S,7aR)-3-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] 4-methoxybenzoate](/img/structure/B2881905.png)